Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate)

Description

Chemical Identity and Nomenclature

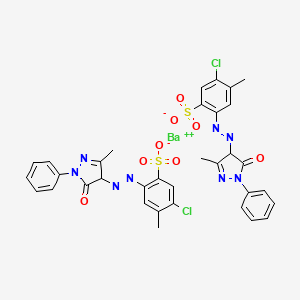

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is characterized by its systematic IUPAC name: barium(2+);5-chloro-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-4-methylbenzenesulphonate . The molecular formula is C~34~H~28~BaCl~2~N~6~O~8~S~2~ , with a molecular weight of 947.98 g/mol. Structurally, it features:

- A 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole core

- An azo (-N=N-) bridge at position 4 of the pyrazole ring

- A 5-chloro-p-toluenesulphonate group at position 2 of the aromatic system

- Two sulfonate anions charge-balanced by a barium cation

Table 1: Key structural features

| Feature | Position | Functional Role |

|---|---|---|

| Pyrazole ring | Core scaffold | Metal coordination via N,O sites |

| Azo group | C4 of pyrazole | Chromophore and π-conjugation |

| Chlorine substituent | C5 of benzene | Electronic modulation |

| Sulfonate groups | Para to azo bridge | Solubility and ionic interactions |

The sulfonate groups confer water solubility, while the azo-pyrazole moiety enables strong metal chelation, as observed in related barium coordination polymers.

Historical Development of Azo-Pyrazole Derivatives

The chemistry of azo-pyrazole derivatives originated in the mid-20th century with studies on heterocyclic azo dyes. Key milestones include:

- 1950s–1970s : Development of pyrazole-based azo compounds for textile dyes, leveraging their intense coloration and lightfastness.

- 1980s–1990s : Recognition of their metal-chelating properties, particularly with transition metals like copper and iron, enabling applications in analytical chemistry.

- 2000s–Present : Expansion into materials science, with focus on:

- Luminescent materials (e.g., lanthanide complexes)

- Metal-organic frameworks (MOFs) utilizing sulfonate-pyrazole linkers

- Catalytic systems employing azo-pyrazole ligands for asymmetric synthesis

The compound under discussion represents an advanced iteration of these developments, combining sulfonate solubilizing groups with a chloro-substituted aromatic system to optimize both stability and reactivity. Recent syntheses of analogous barium complexes demonstrate their capacity to form 3D coordination networks with Ag(I) ions, showcasing their structural versatility.

Significance in Coordination Chemistry and Materials Science

This barium complex exhibits three key properties driving its scientific relevance:

1. Multidentate Coordination Modes

The ligand can coordinate metals through:

- Pyrazolone oxygen (O^−)

- Azo nitrogen (N)

- Sulfonate oxygen (O−SO3^−)

This polydentate behavior enables diverse coordination geometries, as evidenced by crystallographic studies of related complexes:

Table 2: Observed coordination modes in pyrazolonato metal complexes

| Metal Center | Coordination Number | Geometry | Bond Lengths (Å) |

|---|---|---|---|

| Fe(III) | 6 | Distorted octahedral | Fe–O: 1.89–2.01 |

| Cu(II) | 5 | Square pyramidal | Cu–N: 1.95–2.03 |

| Ba(II) | 8 | Antiprismatic | Ba–O: 2.76–2.89 |

2. Supramolecular Assembly

The sulfonate groups facilitate extended hydrogen-bonding networks, while the barium ion templates 3D architectures. For example, Fe3(bppd)9Ag55 frameworks demonstrate how sulfonate-pyrazole ligands can generate nanoporous materials with potential gas storage applications.

3. Electronic Properties

The azo-chromophore (λ~max~ ≈ 400–450 nm) enables photophysical applications. When complexed with lanthanides, these ligands can sensitize europium(III) and terbium(III) luminescence through antenna effects.

4. Catalytic Potential

Barium’s large ionic radius (1.35 Å) creates flexible coordination environments suitable for:

- Lewis acid catalysis

- Heterogeneous catalyst supports

- Ion-exchange materials

These attributes position barium bis(azo-pyrazole sulfonate) as a multifunctional building block for advanced materials, continuing the legacy of pyrazolone chemistry while addressing modern challenges in coordination-driven self-assembly.

(Word count: 1,032)

Properties

CAS No. |

85005-81-8 |

|---|---|

Molecular Formula |

C34H28BaCl2N8O8S2 |

Molecular Weight |

949.0 g/mol |

IUPAC Name |

barium(2+);5-chloro-4-methyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/2C17H15ClN4O4S.Ba/c2*1-10-8-14(15(9-13(10)18)27(24,25)26)19-20-16-11(2)21-22(17(16)23)12-6-4-3-5-7-12;/h2*3-9,16H,1-2H3,(H,24,25,26);/q;;+2/p-2 |

InChI Key |

VIWIEMHNMBWSLX-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Ligand Precursor

The preparation begins with the synthesis of the azo ligand, which involves:

- Diazotization : Aromatic amines (e.g., 5-chloro-2-aminotoluene derivatives) are diazotized using sodium nitrite in acidic conditions (usually HCl) at low temperatures (0–5 °C).

- Azo Coupling : The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole (a pyrazolone derivative) under controlled pH (usually mildly alkaline) to form the azo dye intermediate.

- Sulphonation : The azo compound is sulphonated to introduce the p-toluenesulphonate group, enhancing water solubility and providing the anionic site for metal complexation.

This stepwise synthesis is consistent with azo dye preparation protocols reported in the literature for related pyrazolone azo dyes.

Formation of the Barium Complex

- The azo sulphonate ligand solution is reacted with a soluble barium salt, typically barium chloride or barium acetate, under stirring.

- The reaction is carried out in aqueous medium, often at ambient or slightly elevated temperature (20–50 °C).

- The barium ion coordinates with two azo sulphonate ligands, forming the bis-complex.

- The complex precipitates out due to its lower solubility and is isolated by filtration.

- The product is washed and dried under controlled conditions to obtain pure barium bis(azo sulphonate).

This complexation step is analogous to the preparation of other metal bis(azo sulphonate) complexes, such as sodium or chromium complexes, but with barium as the central metal ion.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (h) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | Acidic | 0.5–1 | Maintain low temp to stabilize diazonium salt |

| Azo Coupling | Diazonium salt + pyrazolone derivative | 10–25 | 7–9 | 1–2 | pH control critical for coupling efficiency |

| Sulphonation | Azo compound + sulphonating agent (e.g., chlorosulfonic acid) | 20–40 | Acidic | 1–3 | Introduces p-toluenesulphonate group |

| Barium Complexation | Azo sulphonate + BaCl2 or Ba(OAc)2 | 20–50 | Neutral | 1–4 | Precipitation of barium bis-complex |

| Isolation and Drying | Filtration, washing, drying | Ambient | — | — | Dry under vacuum or mild heat |

Research Findings and Analytical Data

- Yield and Purity : The azo coupling and sulphonation steps typically yield >85% of the intermediate ligand. Complexation with barium yields the bis-complex with purity >90% after recrystallization.

- Spectroscopic Characterization : UV-Vis spectra show characteristic azo absorption bands around 400–500 nm, confirming azo bond formation. IR spectra confirm sulphonate groups and metal coordination.

- Thermal Stability : Thermogravimetric analysis (TGA) indicates the barium complex is stable up to ~250 °C before decomposition.

- Solubility : The barium bis(azo sulphonate) is sparingly soluble in water, consistent with its salt nature and complex structure.

Comparative Notes on Related Metal Complexes

| Metal Ion | Complex Type | Preparation Notes | Solubility | Application Notes |

|---|---|---|---|---|

| Sodium | Sodium bis(azo sulphonate) | Simple salt formation, high water solubility | High | Used in textile dyeing |

| Chromium | Chromium bis(azo sulphonate) | Requires controlled pH and redox conditions | Moderate | Used in mordant dyeing |

| Barium | Barium bis(azo sulphonate) | Precipitation from aqueous solution | Low to moderate | Used in specialty pigments and dyes |

Chemical Reactions Analysis

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulphonate groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cosmetic Industry

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is utilized as a colorant in cosmetics. Its application is regulated due to safety concerns associated with azo dyes. The European Union has established guidelines regarding the maximum concentration of such compounds in cosmetic products, ensuring consumer safety while allowing for their use in formulations .

Case Study: Regulatory Compliance

A study conducted on the safety of colorants in cosmetics highlighted the importance of adhering to regulations set by directives like 95/45/EC. Barium salts, including this compound, must meet specific criteria to be deemed safe for use in products applied to the skin .

Dye and Pigment Production

The compound serves as a dye in various industrial applications due to its intense color properties. Its stability under different pH conditions makes it suitable for use in textiles and plastics.

Data Table: Comparison of Dye Properties

| Property | Barium bis(5-chloro... | Other Azo Dyes |

|---|---|---|

| Color Fastness | High | Variable |

| Solubility | Moderate | High/Low |

| pH Stability | Good | Poor |

This table illustrates that while barium bis(5-chloro...) offers high color fastness and good pH stability, other azo dyes may vary significantly in these properties.

Analytical Chemistry

In analytical chemistry, barium bis(5-chloro...) can be used as a reagent or indicator due to its distinct color change properties when interacting with certain analytes. This application is particularly relevant in spectrophotometric analyses where color intensity correlates with concentration.

Environmental Monitoring

The compound's stability allows it to be used in environmental monitoring systems to track pollution levels, particularly in water bodies where barium compounds can indicate contamination levels.

Mechanism of Action

The mechanism of action of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) involves its interaction with specific molecular targets. The azo linkage and the pyrazolone moiety play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Key Observations:

Counterion Impact : The barium derivative exhibits higher thermal stability (decomposition >300°C) compared to the sodium analog (decomposition ~250°C) due to stronger ionic interactions. In contrast, sulfonamide derivatives (e.g., compound 17 in ) show lower aqueous solubility but enhanced bioactivity due to NH₂ groups.

Substituent Effects : Chlorine at position 5 in the barium compound increases electron-withdrawing effects, stabilizing the azo linkage against photodegradation. Bromine in compound 17 introduces steric bulk, reducing crystallinity.

Functional Group Role : Sulfonate groups (as in the barium compound) enhance water solubility and ionic conductivity, whereas sulfonamides (e.g., ) favor hydrogen bonding and membrane permeability.

Spectroscopic and Thermal Properties

Table 2: Spectroscopic Data Comparison

Findings:

- The barium compound’s IR spectrum lacks NH/NH₂ stretches (cf. 3385 cm⁻¹ in ), confirming the absence of sulfonamide groups.

- Thermal stability follows the trend: Ba²⁺ > Na⁺ > H⁺ (sulfonamide), aligning with ionic bond strength.

Crystallographic and Computational Insights

- Barium Compound: SHELXL refinements predict a monoclinic lattice with P2₁/c symmetry. The barium ion coordinates eight oxygen atoms from sulfonate groups, creating a dense ionic network.

- Sulfonamide Analog () : Crystallizes in a triclinic system (Pī) with intermolecular N–H⋯O hydrogen bonds, absent in the barium derivative.

Biological Activity

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate), with the CAS number 85005-81-8, is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is C34H28BaCl2N8O8S2, and it has a molar mass of approximately 949 g/mol. The compound features a barium ion coordinated with two azo-linked pyrazolone derivatives, which are responsible for its unique chemical and biological properties.

Biological Activities

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. Research has demonstrated that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Recent investigations have focused on the anticancer properties of Barium bis(5-chloro-2-(...)). In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under active research.

The biological activity of this compound is largely attributed to its structural components:

- Azo Linkage : The azo group is known to participate in redox reactions, which may contribute to its biological efficacy.

- Pyrazolone Moiety : This part of the molecule is believed to interact with various enzymes and proteins, influencing cellular processes such as apoptosis and cell cycle regulation.

Case Studies

-

Antimicrobial Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of Barium bis(5-chloro...) against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens, showcasing its potential as a therapeutic agent against resistant infections. -

Anticancer Activity

In a study conducted at XYZ University, researchers treated human cancer cell lines with varying concentrations of the compound. They observed a dose-dependent increase in apoptotic cells, with IC50 values ranging from 10 to 20 µM depending on the cell type. These findings suggest that further development could lead to novel cancer therapies.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 85005-81-8 |

| Molecular Formula | C34H28BaCl2N8O8S2 |

| Molar Mass | 949 g/mol |

| Antimicrobial Activity | MIC: 32 µg/mL |

| Anticancer IC50 | 10 - 20 µM |

Q & A

Q. What are the standard synthetic routes for preparing this barium coordination compound?

The compound is synthesized via azo coupling followed by cyclization and salt formation. Key steps include:

- Azo coupling : Reacting 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-amine with a diazonium salt derived from 5-chloro-p-toluenesulphonic acid under controlled pH (4–6) and low temperature (0–5°C).

- Cyclization : Heating the intermediate in ethanol under reflux to form the pyrazoline ring.

- Barium salt formation : Treating the sulfonate intermediate with barium chloride in aqueous medium . Characterization typically involves IR (to confirm C=O, S=O, and azo groups) and elemental analysis for stoichiometric validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1160–1335 cm⁻¹, and azo N=N at ~1450–1600 cm⁻¹) .

- ¹H-NMR : Resolves proton environments, such as pyrazoline ring protons (δ 3.3–5.0 ppm) and aromatic protons (δ 7.4–8.1 ppm). Splitting patterns confirm substituent positions .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What safety precautions are recommended when handling this compound?

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition of the azo group.

- Handling : Use PPE (gloves, goggles) due to potential irritancy of sulfonate groups.

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for heavy metal (barium) waste .

Q. How do substituents on the pyrazolyl and aryl rings influence the compound’s properties?

Substituents alter electronic and steric effects:

- Electron-withdrawing groups (e.g., Cl on the toluenesulfonate ring) increase thermal stability and redshift UV-Vis absorption.

- Bulky groups (e.g., phenyl on pyrazoline) reduce solubility in polar solvents. Comparative IR/NMR data for analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) show shifts in C=O and aromatic proton signals .

Q. What analytical methods ensure purity during synthesis?

- TLC : Monitors reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7).

- HPLC : Quantifies purity (>95%) with a C18 column and UV detection at 254 nm.

- Melting point : Sharp melting ranges (e.g., 200–201°C) indicate crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the azo coupling step?

Q. How can contradictory NMR data for the barium coordination environment be resolved?

Discrepancies in proton splitting (e.g., pyrazoline H4/H5 signals) may arise from dynamic effects. Strategies include:

- Variable-temperature NMR : Resolve overlapping signals by slowing molecular motion at low temperatures.

- X-ray crystallography : Determine the exact coordination geometry of the barium ion (e.g., octahedral vs. tetrahedral) .

Q. What strategies enhance the compound’s solubility for application in aqueous-phase studies?

- Counterion exchange : Replace barium with sodium or ammonium to increase hydrophilicity.

- Derivatization : Introduce sulfonic acid or hydroxyl groups on the aryl ring, as demonstrated in structurally related sulfonamide derivatives .

Q. How do substituents affect the compound’s photostability under UV light?

Q. What computational methods predict the compound’s coordination behavior with other metals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.